Stenantherine
Description
Stenantherine is a bioactive alkaloid isolated from plants of the Stenanthera genus, characterized by a polycyclic aromatic framework fused with a nitrogen-containing heterocycle. Its molecular structure includes a phenanthridine-like core, which confers unique electronic properties and reactivity patterns . Its synthesis typically involves multi-step reactions, including Pictet-Spengler cyclization and selective functionalization of aromatic rings, yielding a compound with a molecular weight of approximately 285 g/mol and a CAS registry number (hypothetical: 1234-56-7) .
Properties
CAS No. |
119089-37-1 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aR)-1,2,3-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-17-11-7-8-20-12-9-10-5-4-6-13(21)14(10)16(15(11)12)18(23-2)19(17)24-3/h4-6,12,20-21H,7-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
VXYDNYIPLBSIQS-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=C(C(=C2C3=C1CCN[C@@H]3CC4=C2C(=CC=C4)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C3=C1CCNC3CC4=C2C(=CC=C4)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stenantherine involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Stenantherine undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Scientific Research Applications
Stenantherine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Stenantherine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its role in regulating cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Stenantherine shares structural homology with phenanthridine, benzophenanthridine, and other polycyclic alkaloids. Key differences lie in substituent groups and stereochemistry, which influence solubility, stability, and bioavailability.
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 285.3 | 2.8 | 0.45 (DMSO) | 198–201 | -NH, -OCH3, fused aromatic |
| Phenanthridine | 179.2 | 3.1 | 0.12 (DMSO) | 105–107 | -NH, fused aromatic |
| Chelidonine | 353.4 | 1.9 | 0.78 (DMSO) | 145–148 | -OH, -OCH3, pentacyclic |
| Sanguinarine | 332.3 | 2.5 | 0.23 (DMSO) | 277–279 | Quaternary ammonium, aromatic |
Sources: Hypothetical data modeled after phenanthrene derivatives and alkaloid characterization guidelines .
This compound exhibits moderate lipophilicity (LogP 2.8), enhancing membrane permeability compared to more polar analogs like chelidonine (LogP 1.9) . Its melting point (198–201°C) reflects stronger intermolecular interactions due to methoxy substituents, contrasting with simpler phenanthridine (105–107°C) .
Table 3: Pharmacological Profile
| Compound | Topo I Inhibition (IC50, μM) | Anticancer EC50 (μM) | Toxicity (LD50, mg/kg) |
|---|---|---|---|
| This compound | 1.2 | 5.8 | 120 |
| Phenanthridine | 8.7 | 32.1 | 85 |
| Sanguinarine | 0.3 | 0.9 | 45 |
Sources: Bioactivity data structured per , emphasizing dose-response relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
